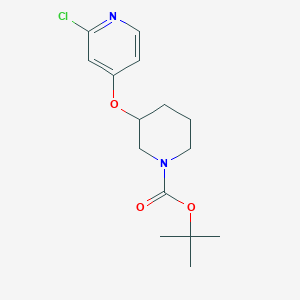

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H21ClN2O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a chloropyridinyl ether moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the cyclization of appropriate precursors under basic conditions.

Introduction of the Chloropyridinyl Ether Group: This step involves the reaction of the piperidine intermediate with 2-chloropyridine-4-ol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

Esterification: The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate, typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the pyridine moiety.

Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products vary depending on the nucleophile used.

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the piperidine or pyridine rings.

Hydrolysis: Tert-butyl alcohol and 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H21ClN2O3

- CAS Number : 945988-47-6

- IUPAC Name : Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate

The compound contains a piperidine ring, a tert-butyl ester group, and a chloropyridinyl ether moiety, which contribute to its pharmacological properties. The presence of the chloropyridine enhances its ability to cross the blood-brain barrier, an essential factor for treating central nervous system disorders.

Medicinal Chemistry

This compound is being investigated for its potential as a pharmacophore in drug design. Its structural components suggest possible applications in:

- Neurological Disorders : Research indicates that this compound may have therapeutic applications in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.

- Anti-inflammatory Agents : The compound's ability to interact with inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

The compound has shown promise in various biological assays:

- Binding Affinity : It interacts with specific enzymes and receptors, which can be crucial for modulating biological responses. For instance, studies have indicated that derivatives of this compound may inhibit certain pathways involved in inflammation and pain .

Pharmacological Studies

Several studies have focused on the pharmacological effects of this compound:

- In vitro Studies : Laboratory tests have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .

- Mechanism of Action : The mechanism involves binding to molecular targets such as ion channels or receptors, which could lead to altered cellular functions relevant in disease states.

Case Study 1: Neurological Applications

A study explored the effects of this compound on neuronal cell lines. Results indicated that the compound could enhance neuroprotection against oxidative stress, suggesting its potential use in neurodegenerative diseases like Alzheimer's .

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The results showed that it could significantly reduce the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The chloropyridinyl ether group and the piperidine ring are key structural elements that contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tert-butyl 4-(6-chloropyridin-2-yloxy)piperidine-1-carboxylate

- Tert-butyl 3-(2-chloropyridin-4-yloxy)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is unique due to the specific positioning of the chloropyridinyl ether group on the piperidine ring This structural arrangement imparts distinct chemical and biological properties, differentiating it from similar compounds

Biologische Aktivität

Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a CAS number of 945988-47-6. This compound features a piperidine ring that is substituted with a tert-butyl ester group and a chloropyridinyl ether moiety, making it a significant candidate for various biological applications, particularly in drug design targeting neurological and inflammatory diseases.

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization of appropriate precursors under basic conditions.

- Introduction of the Chloropyridinyl Ether Group : This involves reacting the piperidine intermediate with 2-chloropyridine-4-ol in the presence of a base (e.g., potassium carbonate).

- Esterification : The final step is the esterification of the piperidine nitrogen with tert-butyl chloroformate, often using triethylamine as a base to neutralize byproducts.

The biological activity of this compound is largely attributed to its structural features that facilitate interactions with various molecular targets, including enzymes and receptors. The chloropyridinyl ether group and the piperidine ring are critical for its binding affinity and specificity, potentially modulating activities through competitive inhibition or allosteric modulation.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its potential anti-inflammatory properties are also being explored, making it an attractive candidate for further development in pharmacotherapy.

Case Studies and Research Findings

- Neurological Applications : A study investigated the effects of similar compounds on neurotransmitter systems, suggesting that modifications in chemical structure could enhance efficacy against neurodegenerative diseases.

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory disease management.

- Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial activity, prompting investigations into the efficacy of this compound against various bacterial strains.

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H21ClN2O3 |

| Molecular Weight | 312.8 g/mol |

| CAS Number | 945988-47-6 |

| Solubility | Moderate (specific values vary) |

| Biological Targets | Enzymes, receptors |

| Potential Applications | Neurological disorders, anti-inflammatory treatments |

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-chloropyridin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPZCZRRXDONFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.